Cas no 18720-66-6 (6-Methyl-3-heptanol)

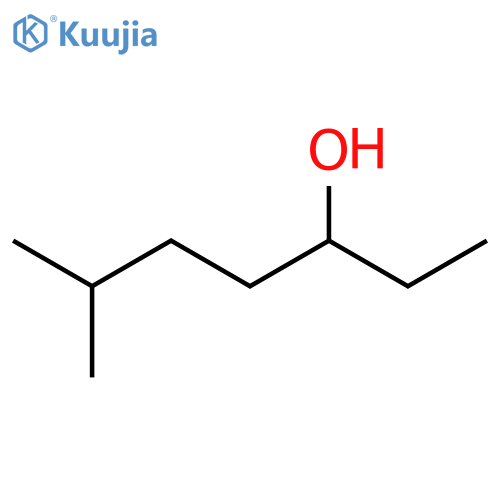

6-Methyl-3-heptanol structure

商品名:6-Methyl-3-heptanol

6-Methyl-3-heptanol 化学的及び物理的性質

名前と識別子

-

- 3-Heptanol, 6-methyl-

- 6-Methylheptan-3-ol

- 3-Heptanol,6-methyl

- 6-methyl-heptan-3-ol

- Aethyl-isoamyl-carbinol

- Aethylisopentylcarbinol

- ethylisopentylcarbinol

- Einecs 242-532-8

- 6-methyl-3-heptano

- 6-METHYL-3-HEPTANOL

- 2-METHYL-5-HEPTANOL

- ETHYLISOAMYLCARBINOL

- NISTC18720666

- 6-Methyl-3-Heptanol,~92%

- 6-Methyl-3-heptanol, AldrichCPR

- LMFA05000482

- FT-0637742

- 18720-66-6

- MNBIBGDICHMQFN-UHFFFAOYSA-

- EN300-267007

- CHEBI:186745

- DTXSID50864851

- SCHEMBL108677

- A880597

- InChI=1/C8H18O/c1-4-8(9)6-5-7(2)3/h7-9H,4-6H2,1-3H3

- CS-0215618

- NS00048798

- 3-Heptanol,6-methyl-

- AKOS009157808

- SB85086

- Z838962512

- MFCD00046682

- DB-044636

- 6-Methyl-3-heptanol

-

- MDL: MFCD00046682

- インチ: InChI=1S/C8H18O/c1-4-8(9)6-5-7(2)3/h7-9H,4-6H2,1-3H3

- InChIKey: MNBIBGDICHMQFN-UHFFFAOYSA-N

- ほほえんだ: CCC(CCC(C)C)O

計算された属性

- せいみつぶんしりょう: 130.13600

- どういたいしつりょう: 130.136

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 59.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 20.2A^2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 0.82

- ゆうかいてん: -61 °C

- ふってん: 169 °C

- フラッシュポイント: 38 °C

- 屈折率: 1.3995 (estimate)

- PSA: 20.23000

- LogP: 2.19350

- ようかいせい: 自信がない

6-Methyl-3-heptanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR918246-250mg |

6-Methyl-3-heptanol |

18720-66-6 | 96% | 250mg |

£125.00 | 2023-09-01 | |

| TRC | M222713-100mg |

6-Methyl-3-heptanol |

18720-66-6 | 100mg |

$ 70.00 | 2022-06-04 | ||

| Enamine | EN300-267007-1.0g |

6-methylheptan-3-ol |

18720-66-6 | 95.0% | 1.0g |

$185.0 | 2025-03-20 | |

| Enamine | EN300-267007-10.0g |

6-methylheptan-3-ol |

18720-66-6 | 95.0% | 10.0g |

$793.0 | 2025-03-20 | |

| Fluorochem | 046844-5ml |

6-Methyl-3-heptanol |

18720-66-6 | 5ml |

£159.00 | 2022-03-01 | ||

| 1PlusChem | 1P003NR3-2.5g |

6-Methylheptan-3-ol |

18720-66-6 | 95% | 2.5g |

$504.00 | 2025-02-20 | |

| A2B Chem LLC | AB69951-500mg |

6-Methyl-3-heptanol |

18720-66-6 | 95% | 500mg |

$158.00 | 2024-04-20 | |

| A2B Chem LLC | AB69951-250mg |

6-Methyl-3-heptanol |

18720-66-6 | 95% | 250mg |

$104.00 | 2024-04-20 | |

| 1PlusChem | 1P003NR3-1g |

6-Methylheptan-3-ol |

18720-66-6 | 95% | 1g |

$276.00 | 2025-02-20 | |

| A2B Chem LLC | AB69951-1g |

6-Methyl-3-heptanol |

18720-66-6 | 95% | 1g |

$230.00 | 2024-04-20 |

6-Methyl-3-heptanol 関連文献

-

1. Stereoselective construction of the key intermediate for the synthesis of the tetrahydropyranyl antifungal agents (+)-restricticin and (+)-lanomycinToshio Honda,Akiko Satoh,Toshio Yamada,Tomohisa Hayakawa,Kazuo Kanai J. Chem. Soc. Perkin Trans. 1 1998 397

-

2. Static and dynamic Kerr-effect studies of glycerol in its highly viscous stateMartin S. Beevers,David Alan Elliott,Graham Williams J. Chem. Soc. Faraday Trans. 2 1980 76 112

-

3. Relaxation in hydrogen-bonded liquids studied by dielectric and Kerr-effect techniquesJohn Crossley,Graham Williams J. Chem. Soc. Faraday Trans. 2 1977 73 1906

18720-66-6 (6-Methyl-3-heptanol) 関連製品

- 4534-74-1(trans-4-Ethylcyclohexanol)

- 589-91-3(4-methylcyclohexan-1-ol)

- 108-82-7(2,\u200b6-\u200bDimethyl-\u200b4-\u200bheptanol(Diisobutylcarbinol))

- 13254-34-7(2,\u200b6-\u200bDimethyl-2-\u200bheptanol)

- 78-69-3(3,7-dimethyloctan-3-ol)

- 20601-38-1(4,4'-Bicyclohexanol)

- 123-17-1(2,6,8-Trimethyl-4-nonanol)

- 110-03-2(2,5-Dimethyl-2,5-hexanediol)

- 52204-65-6(4-Propylcyclohexanol)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18720-66-6)6-Methyl-3-heptanol

清らかである:99%

はかる:5g

価格 ($):347.0